3-bromo-2-(1H-pyrazol-1-yl)propan-1-ol
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Overview
Description
3-bromo-2-(1H-pyrazol-1-yl)propan-1-ol is a chemical compound that features a bromine atom, a pyrazole ring, and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of 3-bromo-1-propanol with 1H-pyrazole under specific conditions. One common method is the nucleophilic substitution reaction where 3-bromo-1-propanol reacts with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-(1H-pyrazol-1-yl)propan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can replace the bromine atom.
Major Products Formed
Oxidation: Formation of 3-bromo-2-(1H-pyrazol-1-yl)propan-1-one.
Reduction: Formation of 2-(1H-pyrazol-1-yl)propan-1-ol.
Substitution: Formation of 3-azido-2-(1H-pyrazol-1-yl)propan-1-ol or 3-thio-2-(1H-pyrazol-1-yl)propan-1-ol.
Scientific Research Applications
3-bromo-2-(1H-pyrazol-1-yl)propan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-2-(1H-pyrazol-1-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and pyrazole ring are key functional groups that can engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-(1H-pyrazol-1-yl)propan-1-ol: Similar structure but with different substitution patterns.
2-(1H-pyrazol-1-yl)propan-1-ol: Lacks the bromine atom.
3-chloro-2-(1H-pyrazol-1-yl)propan-1-ol: Chlorine atom instead of bromine.
Uniqueness
3-bromo-2-(1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of both a bromine atom and a pyrazole ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H9BrN2O |
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Molecular Weight |
205.05 g/mol |
IUPAC Name |
3-bromo-2-pyrazol-1-ylpropan-1-ol |
InChI |
InChI=1S/C6H9BrN2O/c7-4-6(5-10)9-3-1-2-8-9/h1-3,6,10H,4-5H2 |
InChI Key |
NHSSEQBZECNGAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C(CO)CBr |
Origin of Product |
United States |
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